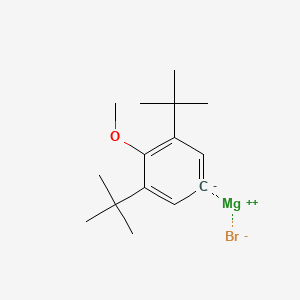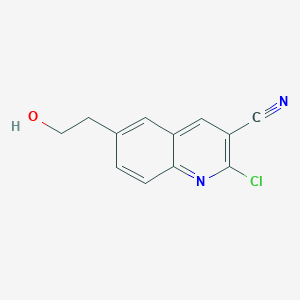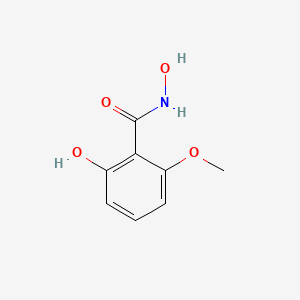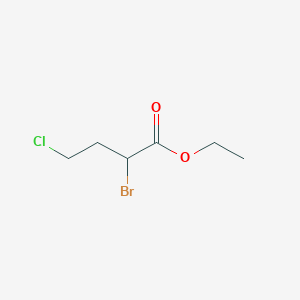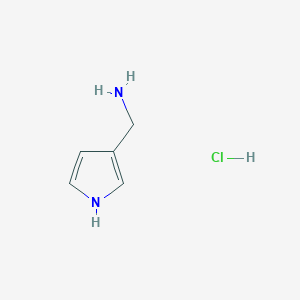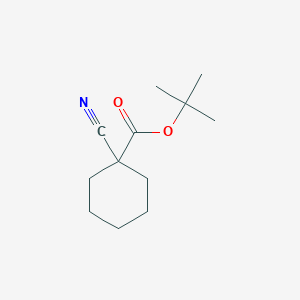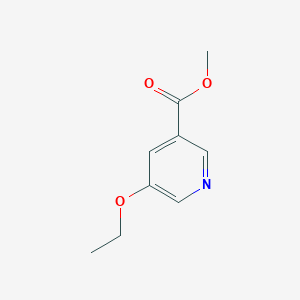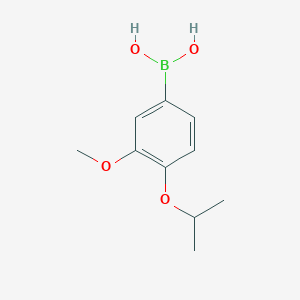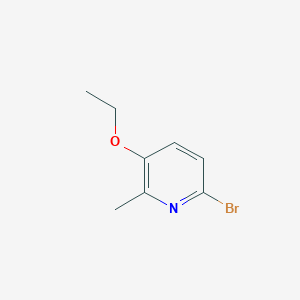
6-Bromo-3-ethoxy-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-ethoxy-2-methylpyridine is a chemical compound with the CAS Number: 864177-93-5. It has a molecular weight of 216.08 and is typically stored at temperatures between 2-8°C . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved from Iodoethane and 6-Bromo-3-hydroxy-2-methylpyridine .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H10BrNO/c1-3-11-7-4-5-8 (9)10-6 (7)2/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Mechanisms
6-Bromo-3-ethoxy-2-methylpyridine serves as an intermediate in various chemical synthesis processes. Its reactivity and potential for substitution make it valuable in creating complex molecules. For example, reactions involving potassium amide in liquid ammonia with bromo-derivatives of ethoxypyridine, including 6-bromo-2-ethoxypyridine, have been studied extensively. These reactions lead to the formation of amino derivatives, showcasing the compound's utility in synthesizing aminopyridines through substitution and ring transformation reactions. These processes are critical in the development of pharmaceuticals and agrochemicals, demonstrating the compound's role in creating structurally diverse and biologically active compounds (Streef & Hertog, 2010).
Development of Antiviral Compounds
Research into 6-substituted pyridines has led to the discovery of compounds with significant antiviral properties. For instance, derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, synthesized from reactions involving bromo-derivatives of ethoxypyridine, have shown marked inhibitory activity against retroviruses, including HIV. This indicates the potential of this compound derivatives in contributing to the development of new antiviral medications, highlighting its importance in medicinal chemistry (Hocková et al., 2003).
Electrocatalysis and Coupling Reactions
The compound also plays a role in electrochemical studies and catalysis. Research involving the nickel-catalyzed electroreductive homocoupling of bromopyridines, including derivatives of 6-bromo-ethoxypyridine, has contributed to the development of novel synthesis methods for bipyridines and terpyridines. These compounds are crucial in various fields, including materials science, coordination chemistry, and as ligands in catalytic systems. The ability to efficiently synthesize these structures using this compound derivatives showcases its utility in advancing electrochemical synthesis technologies (Oliveira et al., 2012).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-bromo-3-ethoxy-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGZCEMQVQUPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

